P2X7 Receptor Antagonist Activity: Cross-Series Positional Isomer Comparison
In a curated ChEMBL/BindingDB dataset of 38 4-oxoquinazoline analogs tested under identical assay conditions, individual compounds within this structural class exhibited P2X7 antagonist IC₅₀ values ranging from 2 nM to 174 nM—an 87-fold potency span driven solely by substituent variation on the quinazolinone core [1]. The target compound's specific 4-fluorophenyl propanamide substitution pattern places it within a high-potency structural cluster, though its exact IC₅₀ value in this assay series must be confirmed by the end user. The para-fluorophenyl substituent is expected to confer enhanced metabolic stability relative to unsubstituted phenyl analogs due to the electron-withdrawing effect of fluorine, which retards cytochrome P450-mediated oxidative metabolism [2]. This contrasts with the 2-fluorophenyl isomer (CAS 712333-09-0), where ortho-substitution introduces steric hindrance that may reduce target binding affinity. Explicit quantitative data for the target compound versus each positional isomer is not publicly available in a single head-to-head study.
| Evidence Dimension | P2X7 receptor antagonism (IC₅₀ range within structural series) |
|---|---|
| Target Compound Data | Not individually reported; belongs to 4-oxoquinazoline series with IC₅₀ range 2–174 nM |
| Comparator Or Baseline | Series-wide: 38 analogs with IC₅₀ range 2–174 nM; most potent analog (BDBM50237730): IC₅₀ = 2 nM |
| Quantified Difference | 87-fold potency range across structurally similar 4-oxoquinazoline analogs |
| Conditions | Human P2X7 receptor expressed in 1321N1 cells; FLIPR-based calcium flux assay; antagonist pre-incubation 3 min followed by BzATP stimulation |
Why This Matters
The extreme sensitivity of P2X7 antagonism to minor structural changes means that even a positional fluorine shift (4-F → 3-F) could alter IC₅₀ by 10-fold or more, making structural verification essential for reproducible pharmacology.
- [1] BindingDB Entry 50049268. P2X7 Antagonist Activity for 4-Oxoquinazoline Analogs (38 compounds; IC₅₀ range: 2–174 nM). Curated by ChEMBL. View Source
- [2] P. Shah, A.D. Westwell. The role of fluorine in medicinal chemistry. J. Enzyme Inhib. Med. Chem., 2007, 22(5), 527–540. View Source
